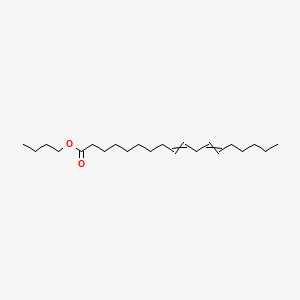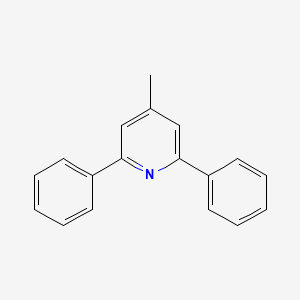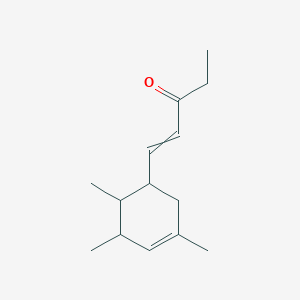
Pirinidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pirinidazole is a compound belonging to the class of 5-nitroimidazoles, which are known for their broad-spectrum activity against protozoans. It is particularly effective against trichomonads, making it a valuable agent in the treatment of protozoal infections . The molecular formula of this compound is C10H10N4O2S, and it has a molecular weight of 250.277 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Pirinidazole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercaptoimidazole with 2-chloro-5-nitropyridine under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Pirinidazole undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can also be reduced to a hydroxylamine intermediate, which can further react to form other derivatives.
Substitution: The imidazole ring in this compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed from the reduction of the nitro group.
Hydroxylamine derivatives: Intermediate products in the reduction process.
Substituted imidazoles: Formed from nucleophilic substitution reactions.
科学研究应用
Pirinidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on protozoal organisms and its potential use in treating infections.
Medicine: Investigated for its therapeutic potential in treating protozoal infections, particularly those caused by trichomonads.
作用机制
Pirinidazole exerts its effects through the reduction of its nitro group by intracellular transport proteins in protozoal organisms. This reduction process generates free radicals that are toxic to the cells, leading to DNA damage and cell death . The primary molecular targets are the DNA and electron-transport proteins of the protozoans, which are disrupted by the free radicals formed during the reduction process .
相似化合物的比较
Pirinidazole is compared with other 5-nitroimidazoles such as Metronidazole, Tinidazole, and Nitrimidazine:
Metronidazole: Similar in structure and mechanism of action but this compound has shown superior efficacy against certain protozoans.
Tinidazole: Also effective against protozoal infections, but this compound has a broader spectrum of activity.
Nitrimidazine: this compound is significantly more effective against trichomonads compared to Nitrimidazine.
Uniqueness: this compound’s broad-spectrum activity and superior efficacy against trichomonads make it a unique and valuable compound in the treatment of protozoal infections .
属性
CAS 编号 |
55432-15-0 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC 名称 |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |
InChI 键 |
IRVDBEMWNQAVEV-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
规范 SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Key on ui other cas no. |
55432-15-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)




![[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate](/img/structure/B1617558.png)





![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)
